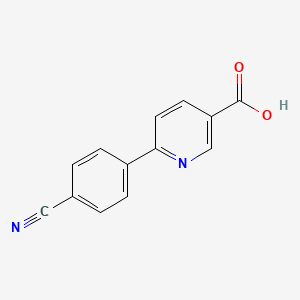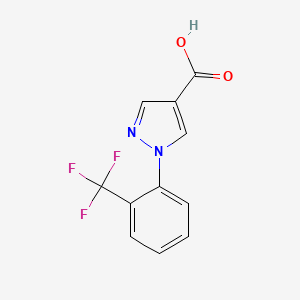
1-(2-(三氟甲基)苯基)-1H-吡唑-4-羧酸
描述
1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7F3N2O2 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:抗菌剂
含三氟甲基的化合物因其在创造新型抗菌剂方面的潜力而被研究。三氟甲基的吸电子性质可以增强邻近官能团的酸性,这可能有助于抗菌活性 。这可能导致开发出针对细菌感染的新型治疗方法,以应对日益严重的抗生素耐药性问题。
农业:杀虫剂
在农业领域,三氟甲基已知可以改善化合物的害虫控制性能 。将该基团整合到类似于 1-(2-(三氟甲基)苯基)-1H-吡唑-4-羧酸的分子中,可能导致更有效的杀虫剂的产生,从而为更有效地控制作物病虫害提供潜在的解决方案。
材料科学:聚合物合成
三氟甲基可以赋予化合物更高的稳定性和亲脂性,这在材料科学应用中的聚合物合成中是有益的 。这些聚合物可能具有独特的性能,例如增强的耐用性或耐化学性,使其适用于广泛的工业应用。
环境科学:污染缓解
含有三氟甲基的化合物可用于环境科学中以缓解污染。它们形成稳定键的潜力可能在旨在捕获和分解污染物的过程中得到利用,从而有助于改善空气和水质 。
分析化学:色谱法
在分析化学中,三氟甲基的独特性质在色谱法中可能是有利的。它们可以通过增强分析物的保留和分离来帮助分离复杂的混合物,从而导致更准确和精确的分析结果 。
生物化学:酶抑制
三氟甲基对分子结构的影响在生物化学中可能很重要,特别是在酶抑制中。通过改变酶和底物之间的相互作用,这些化合物可以用来研究酶机制或开发针对特定代谢途径的药物 。
药物化学:药物设计
在药物化学中,三氟甲基是许多 FDA 批准药物的常见特征,因为它能够影响分子的药代动力学和药效学性质。它可以用来设计具有更高疗效和更少副作用的新型候选药物 。
有机合成:合成砌块
三氟甲基增强了化合物的反应性,使其成为有机合成中的宝贵合成砌块。它们可以用来构建具有高精度的复杂分子,这对开发新型有机材料和活性药物成分至关重要 。
属性
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-2-4-9(8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXANGZLNHGUGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697058 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260855-51-3 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


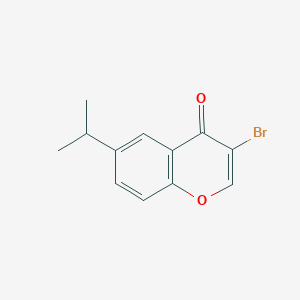
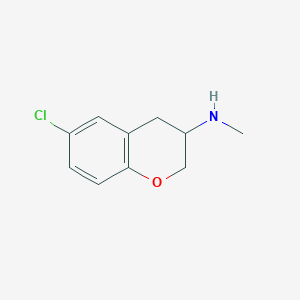
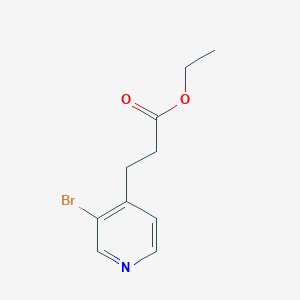
![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504187.png)
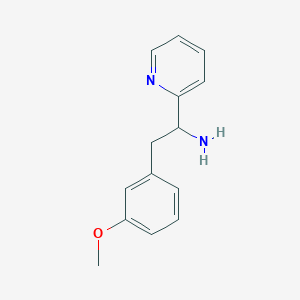
![1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone](/img/structure/B1504191.png)
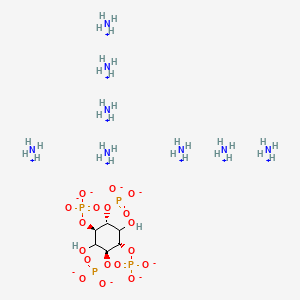
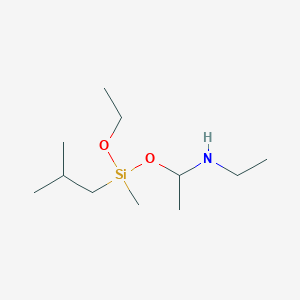

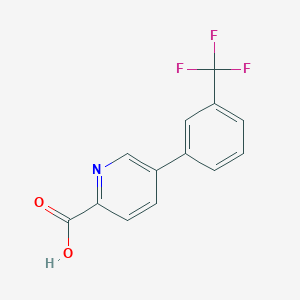


![1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1504211.png)
